4-(Ethylamino)-3-nitrobenzoic acid

説明

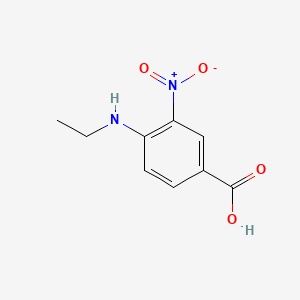

Structure

3D Structure

特性

IUPAC Name |

4-(ethylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-10-7-4-3-6(9(12)13)5-8(7)11(14)15/h3-5,10H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLTXYDVYDWSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182178 | |

| Record name | N-Ethyl-3-nitro PABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2788-74-1 | |

| Record name | 4-(Ethylamino)-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2788-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-3-nitro PABA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-3-nitro PABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYL-3-NITRO PABA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2Z4SA9W8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Ethylamino)-3-nitrobenzoic acid CAS 2788-74-1 properties

An In-Depth Technical Guide to 4-(Ethylamino)-3-nitrobenzoic acid (CAS 2788-74-1)

For the Modern Researcher and Drug Development Professional

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, CAS 2788-74-1. Eschewing a rigid template, this guide is structured to deliver field-proven insights and critical data in a logical, application-focused narrative. It is intended for professionals in chemical research and pharmaceutical development who require a deep, functional understanding of this versatile chemical intermediate.

Strategic Overview: A Multifaceted Building Block

This compound is an aromatic carboxylic acid containing three key functional groups: a carboxylic acid, a secondary amine (ethylamino), and a nitro group. This specific arrangement, particularly the ortho nitro group relative to the amine and meta to the carboxylic acid, dictates its reactivity and utility. The electron-withdrawing nature of the nitro and carboxyl groups significantly influences the aromatic ring's chemistry, while the amine and carboxyl moieties provide primary sites for synthetic modification.

Derivatives of nitrobenzoic acid are well-established as valuable precursors in the synthesis of complex heterocyclic compounds, many of which possess biological activity.[1] Therefore, understanding the properties of this specific molecule is crucial for its effective deployment in synthetic campaigns, particularly in the development of novel pharmaceutical agents and functional materials. Its identification as a potential impurity in active pharmaceutical ingredients, such as Bendamustine, further underscores the need for its precise characterization.[2]

Caption: Key aspects of this compound for researchers.

Core Physicochemical & Structural Characteristics

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound have been compiled from various sources and are summarized below. These parameters are critical for reaction planning, purification, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 2788-74-1 | [3][4][5][6][7][8][9] |

| Molecular Formula | C₉H₁₀N₂O₄ | [3][5][6][7][8][9] |

| Molecular Weight | 210.19 g/mol | [3][5][6][7][8][9] |

| Appearance | Yellow Solid | [3] |

| Melting Point | 239-240 °C | [3][6][10] |

| Boiling Point | 399.4 °C (at 760 mmHg) | [4][5] |

| Density | 1.403 g/cm³ (Predicted) | [4][10] |

| Solubility | Soluble in Methanol (MeOH), Dimethyl sulfoxide (DMSO).[2] Limited solubility in water is expected, with increased solubility in alkaline aqueous solutions due to salt formation. | |

| Canonical SMILES | CCNC1=C(C=C(C=C1)C(=O)O)--INVALID-LINK--[O-] | [3][5][7][9] |

| InChI | InChI=1S/C9H10N2O4/c1-2-10-7-4-3-6(9(12)13)5-8(7)11(14)15/h3-5,10H,2H2,1H3,(H,12,13) | [6] |

Computational Data for In-Silico Modeling:

| Parameter | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 92.47 Ų | [7] |

| LogP (Predicted) | 1.7248 | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Rotatable Bonds | 4 | [7] |

Synthesis Protocol: Base-Catalyzed Ester Hydrolysis

A common and reliable method for preparing this compound is through the hydrolysis of its corresponding ethyl ester. This procedure is a standard saponification reaction.

Causality Behind the Protocol:

-

Reactant Choice: Ethyl 4-ethylamino-3-nitrobenzoate is the direct precursor.

-

Reagent: Potassium Hydroxide (KOH) is a strong base used to catalyze the hydrolysis of the ester functional group. It attacks the electrophilic carbonyl carbon of the ester.

-

Solvent System: An aqueous ethanol mixture is employed. Ethanol helps to solubilize the organic ester, while water is necessary for the hydrolysis reaction and to dissolve the KOH.

-

Reaction Condition: Refluxing (heating the reaction to the solvent's boiling point) is used to increase the reaction rate, ensuring the hydrolysis proceeds to completion in a reasonable timeframe (e.g., 3 hours).[1]

-

Work-up: After the reaction, the mixture is typically acidified. This step is crucial to protonate the carboxylate salt formed during the reaction, causing the desired carboxylic acid product to precipitate out of the solution, allowing for its isolation by filtration.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add Ethyl 4-ethylamino-3-nitrobenzoate (1.0 eq).

-

Solvent & Reagent Addition: Add aqueous ethanol (e.g., a 1:1 mixture) to dissolve the starting material. Add a stoichiometric amount of Potassium Hydroxide (KOH, 1.0 eq).[1]

-

Heating: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling & Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add a mineral acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2-3).

-

Precipitation & Isolation: A solid precipitate of this compound will form. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

-

Drying: Dry the purified solid under vacuum to yield the final product.

Caption: Workflow for the synthesis of this compound.

Spectral & Crystallographic Insights

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons with splitting patterns dictated by their substitution, a broad singlet for the N-H proton, and a downfield singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon spectrum will display signals for the two aliphatic carbons of the ethyl group, the aromatic carbons (with quaternary carbons showing lower intensity), and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid.

-

FT-IR: The infrared spectrum should exhibit prominent absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carboxyl group, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ).

-

X-Ray Crystallography: A detailed crystal structure analysis has been performed on this molecule.[1] The study confirms an intramolecular hydrogen bond between the amine proton and an oxygen atom of the ortho-nitro group, which forms a stable six-membered ring motif (S(6)). The nitro group is slightly twisted out of the plane of the benzene ring. This structural information is invaluable for understanding its solid-state packing and intermolecular interactions.[1]

Safety, Handling, and Reactivity

As a nitro-aromatic compound and a potential skin sensitizer, proper handling of this compound is imperative. The following guidance is synthesized from available safety data for this and structurally related compounds.

GHS Hazard Information:

-

Pictogram: Irritant (Exclamation Mark)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

Self-Validating Laboratory Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[11] Ensure a safety shower and eyewash station are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11][14][15]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[12][13] A lab coat is mandatory.

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator may be necessary.[12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[11][14]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

-

Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[12]

Reactivity Profile: The compound is generally stable under normal conditions.[16] Hazardous decomposition products under fire conditions can include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11][16]

Conclusion and Future Outlook

This compound is a chemical intermediate with well-defined physicochemical properties and established synthetic accessibility. Its primary value to the research and development community lies in its role as a versatile building block for constructing more complex molecules, particularly in the pharmaceutical industry. The presence of three distinct, synthetically active functional groups allows for a wide range of chemical transformations. Future applications will likely continue to leverage this reactivity for the creation of novel heterocyclic systems and as a crucial reference standard for impurity analysis in drug manufacturing. Adherence to stringent safety protocols is essential when handling this compound to mitigate risks of irritation and sensitization.

References

- 1. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. allmpus.com [allmpus.com]

- 3. anaxlab.com [anaxlab.com]

- 4. This compound | CAS#:2788-74-1 | Chemsrc [chemsrc.com]

- 5. This compound | 2788-74-1 | CAA78874 [biosynth.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. chembk.com [chembk.com]

- 11. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 12. capotchem.com [capotchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. cleanchemlab.com [cleanchemlab.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-(Ethylamino)-3-nitrobenzoic Acid via Saponification

Introduction

In the landscape of pharmaceutical research and drug development, the synthesis of novel organic intermediates is a cornerstone of innovation. Among these, 4-(Ethylamino)-3-nitrobenzoic acid stands out as a valuable building block. Its unique molecular architecture, featuring a carboxylic acid, a secondary amine, and a nitro group, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity.[1][2] This guide provides an in-depth technical exploration of a crucial synthetic step: the saponification of ethyl 4-ethylamino-3-nitrobenzoate to yield the target this compound. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss key considerations for process optimization, offering a comprehensive resource for researchers and scientists in the field.

The Core Reaction: Saponification

The conversion of ethyl 4-ethylamino-3-nitrobenzoate to this compound is achieved through a fundamental organic reaction known as saponification. This process is, in essence, a base-promoted hydrolysis of an ester.[3][4] Unlike acid-catalyzed hydrolysis which is a reversible equilibrium, saponification is an irreversible process that proceeds to completion, making it a highly efficient synthetic route.[4][5][6]

Mechanistic Insights

The saponification of ethyl 4-ethylamino-3-nitrobenzoate follows a well-established nucleophilic acyl substitution mechanism.[3] The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base such as potassium hydroxide or sodium hydroxide) on the electrophilic carbonyl carbon of the ester. This attack leads to the formation of a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion as the leaving group. The ethoxide ion then deprotonates the newly formed carboxylic acid in a rapid and essentially irreversible acid-base reaction, yielding the carboxylate salt and ethanol. To obtain the final desired product, this compound, an acidic workup is required to protonate the carboxylate salt.[3]

Caption: Mechanism of Saponification.

Experimental Protocol

This section outlines a detailed, field-proven protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl 4-ethylamino-3-nitrobenzoate | C₁₁H₁₄N₂O₄ | 238.24 | 91182-00-2 |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 1310-58-3 |

| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

Step-by-Step Methodology

Caption: Experimental Workflow.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-ethylamino-3-nitrobenzoate (1.80 g, 7.55 mmol) and potassium hydroxide (0.42 g, 7.49 mmol).[1]

-

Solvent Addition : To the flask, add 25 mL of aqueous ethanol.

-

Saponification : Heat the mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by distillation under reduced pressure.

-

Workup : Dilute the remaining aqueous mixture with 20 mL of water.

-

Extraction : Wash the aqueous layer with dichloromethane (2 x 10 mL) to remove any unreacted starting material and other organic impurities.

-

Precipitation : Carefully acidify the aqueous layer with concentrated hydrochloric acid. A yellow precipitate of this compound will form.[1]

-

Isolation : Collect the crude product by vacuum filtration and wash it with cold deionized water.

-

Purification : Recrystallize the crude product from hot ethyl acetate to obtain pure, yellow crystals of this compound.[1]

Process Optimization and Troubleshooting

-

Choice of Base : While potassium hydroxide is used in the cited protocol, sodium hydroxide can also be effectively employed.[7] The choice may depend on solubility characteristics and cost.

-

Reaction Monitoring : TLC is a crucial tool for monitoring the reaction's progress. The disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylate salt (which will streak on a silica plate) indicates the reaction is proceeding.

-

Acidification : The acidification step should be performed carefully, preferably in an ice bath, as it is an exothermic process. Adding the acid dropwise with stirring will ensure controlled precipitation and prevent excessive heat generation.

-

Purification : Recrystallization is a critical step for obtaining a high-purity product. The choice of solvent is key; ethyl acetate has been shown to be effective.[1] If the product is not sufficiently pure after one recrystallization, a second may be necessary.

Conclusion

The saponification of ethyl 4-ethylamino-3-nitrobenzoate is a robust and efficient method for the synthesis of this compound. A thorough understanding of the reaction mechanism, coupled with a well-defined experimental protocol, allows for the consistent and high-yield production of this valuable intermediate. This guide provides the necessary technical details and practical insights to empower researchers and drug development professionals in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical sciences.

References

- 1. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

crystal structure of 4-(Ethylamino)-3-nitrobenzoic acid

An In-depth Technical Guide to the Crystal Structure of 4-(Ethylamino)-3-nitrobenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive examination of the molecular and supramolecular architecture of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data with methodological insights to deliver a thorough understanding of this compound's solid-state structure.

Introduction: The Significance of Substituted Nitrobenzoic Acids

Nitrobenzoic acid derivatives are a versatile class of organic compounds that serve as crucial building blocks in numerous scientific and industrial applications.[1][2] Their unique chemical architecture, featuring both a nitro group and a carboxylic acid moiety, imparts a reactive profile that is invaluable for creating complex molecules.[3] These compounds are foundational in the synthesis of pharmaceuticals, including anti-inflammatory, antimicrobial, and anti-cancer agents, as well as in the development of dyes, pigments, and advanced polymers.[1][4][5]

A precise understanding of the three-dimensional atomic arrangement, or crystal structure, is paramount. It governs the compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug design and materials science. This guide offers an in-depth analysis of the (C₉H₁₀N₂O₄), detailing the experimental protocols for its determination and the key structural features that define its behavior in the solid state.

Molecular and Supramolecular Architecture

The reveals a sophisticated interplay of intra- and intermolecular forces that dictate its molecular conformation and crystal packing.

The Asymmetric Unit: Conformation and Intramolecular Bonding

The fundamental building block of the crystal is the C₉H₁₀N₂O₄ molecule.[6][7] A key stabilizing feature is a strong intramolecular N—H⋯O hydrogen bond between the ethylamino group's hydrogen and an oxygen atom of the adjacent carboxylic acid group. This interaction creates a planar six-membered ring, described by the graph-set notation S(6), which significantly influences the molecule's overall conformation.[6][8]

The nitro group is slightly twisted out of the plane of the benzene ring, with a reported dihedral angle of 15.29 (15)°.[6] This deviation from planarity is a common feature in substituted nitrobenzenes and is a result of balancing steric and electronic effects.

Crystal Packing and Intermolecular Interactions

In the crystal lattice, individual molecules do not exist in isolation. They are organized into a highly ordered three-dimensional array through a network of specific intermolecular interactions. The primary interaction is a classic O—H⋯O hydrogen bond between the carboxylic acid groups of two adjacent molecules. This strong interaction links the molecules into centrosymmetric dimers, a common and stable motif for carboxylic acids in the solid state.[6][8]

These dimers are further organized into stacks that propagate down the a-axis of the unit cell. This stacking is stabilized by short O⋯O contacts of 2.6481 (16) Å between the oxygen atoms of the nitro groups of neighboring molecules.[6] This distance is shorter than the sum of the van der Waals radii of oxygen, indicating a significant attractive interaction that contributes to the overall stability of the crystal packing.

Crystallographic Data Summary

The definitive structural data for this compound was obtained through single-crystal X-ray diffraction. The key parameters defining the crystal lattice are summarized below.

| Parameter | Value | Reference |

| Chemical Formula | C₉H₁₀N₂O₄ | [6][7] |

| Molecular Weight | 210.19 g/mol | [6][7] |

| Crystal System | Triclinic | [6] |

| Space Group | P1 | [8] |

| a | 3.9354 (4) Å | [6] |

| b | 8.4741 (9) Å | [6] |

| c | 13.8106 (15) Å | [6] |

| α | 89.256 (5)° | [6] |

| β | 84.730 (4)° | [6] |

| γ | 82.304 (4)° | [6] |

| Volume (V) | 454.49 (8) ų | [6] |

| Z | 2 | [6] |

| Temperature (T) | 120 K | [6] |

Experimental Methodology: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that requires careful execution of synthesis, crystallization, and diffraction experiments. Each step is critical for obtaining high-quality data that yields an accurate and reliable structure.

Synthesis and Crystallization Protocol

The successful growth of high-quality single crystals is often the most challenging step in structure determination.[9] The choice of solvent and crystallization conditions is crucial for controlling the nucleation and growth process to yield crystals of sufficient size and quality.

Protocol:

-

Synthesis: The title compound was synthesized by refluxing its precursor, ethyl 4-ethylamino-3-nitro-benzoate (1.80 g, 0.0075 mol), with potassium hydroxide (KOH) (0.42 g, 0.0075 mol) in aqueous ethanol (25 ml) for 3 hours. This step hydrolyzes the ester to the corresponding carboxylic acid.[6]

-

Workup: After the reaction, ethanol was removed by distillation. The remaining aqueous mixture was diluted with water (20 ml) and washed with dichloromethane (2 x 10 ml) to remove any unreacted starting material.[6]

-

Precipitation: The aqueous layer was then acidified with concentrated hydrochloric acid, causing the crude product to precipitate as a yellow solid.[6]

-

Recrystallization for X-ray Analysis: The crude product was recrystallized from hot ethyl acetate. This slow cooling process allows for the formation of well-ordered, yellow single crystals suitable for X-ray diffraction analysis.[6]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive analytical technique for determining the precise atomic arrangement within a crystalline solid.[10] The method relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a periodic lattice.[11]

Data Collection and Refinement Protocol:

-

Crystal Mounting: A suitable single crystal (dimensions ~0.45 × 0.05 × 0.03 mm) was selected and mounted on the diffractometer.[6]

-

Data Collection: The crystal was cooled to 120.0 (1) K in a stream of cold nitrogen gas.[6] This is a critical step for small molecules as it reduces thermal motion, leading to sharper diffraction spots and more precise structural data. Data were collected using a Bruker SMART APEXII CCD area-detector diffractometer with Mo Kα radiation.[6] A total of 7604 reflections were measured.[6]

-

Data Reduction: The collected data were processed, which included a multi-scan absorption correction (SADABS).[6] This correction is essential to account for the absorption of X-rays by the crystal itself, ensuring the accuracy of the measured reflection intensities. This yielded 2410 independent reflections.[6]

-

Structure Solution: The crystal structure was solved using direct methods, a standard approach for small molecules where the phases of the reflections are determined ab initio.[9]

-

Structure Refinement: The model was refined against the experimental data. The hydrogen atom attached to the ethylamino nitrogen was located from a difference Fourier map and refined freely.[6] Other hydrogen atoms were placed in calculated positions and refined using a riding model.[6] The final refinement converged with an R-factor of 0.041, indicating an excellent agreement between the calculated model and the experimental data.[8]

Broader Significance and Applications

The detailed structural characterization of this compound provides a crucial foundation for its application. As a member of the nitrobenzoic acid family, it is a valuable intermediate in organic synthesis.

-

Pharmaceutical Development: The presence of reactive handles—the carboxylic acid, the nitro group (which can be reduced to an amine), and the aromatic ring—makes this compound a versatile precursor for the synthesis of more complex active pharmaceutical ingredients (APIs).[3] Understanding its solid-state structure can aid in the development of stable crystalline forms of drug products.

-

Materials Science: Nitroaromatic compounds are known for their use in creating dyes and pigments.[1] The specific packing and intermolecular interactions observed in the crystal structure can influence the optical properties of materials derived from this compound.

-

Fundamental Research: This well-characterized structure serves as a model system for studying hydrogen bonding patterns, crystal packing forces, and the influence of substituents on molecular conformation in aromatic systems.

Conclusion

The is defined by a robust network of intra- and intermolecular hydrogen bonds, resulting in the formation of stable centrosymmetric dimers that stack efficiently in the solid state. The detailed experimental protocols outlined herein provide a self-validating system for its synthesis and structural determination via single-crystal X-ray diffraction. This comprehensive structural knowledge is not merely academic; it provides actionable insights for professionals in drug development and materials science, enabling the rational design of new molecules and materials based on this versatile chemical scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. P-nitrobenzoic acid: chemical properties and applications_Chemicalbook [chemicalbook.com]

- 6. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 2788-74-1 | CAA78874 [biosynth.com]

- 8. scribd.com [scribd.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. chem.libretexts.org [chem.libretexts.org]

physical and chemical properties of 4-(Ethylamino)-3-nitrobenzoic acid

An In-depth Technical Guide to 4-(Ethylamino)-3-nitrobenzoic Acid: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the (CAS No: 2788-74-1), a key intermediate in the synthesis of pharmaceuticals and novel heterocyclic compounds. This document details the compound's structural characteristics, physicochemical properties, reactivity profile, and spectroscopic data. Furthermore, it furnishes field-proven experimental protocols for its synthesis and characterization, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Compound Identification and Structure

This compound is a substituted aromatic carboxylic acid. The presence of a carboxylic acid, a secondary amine, and a nitro group on the benzene ring makes it a versatile building block in organic synthesis.

-

Chemical Name: this compound

Structural Identifiers:

-

InChI: InChI=1S/C9H10N2O4/c1-2-10-8-5-6(9(12)13)3-4-7(8)11(14)15/h3-5,10H,2H2,1H3,(H,12,13)

References

4-(Ethylamino)-3-nitrobenzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-(Ethylamino)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a substituted aromatic carboxylic acid. By virtue of its trifunctional nature—possessing a carboxylic acid, a secondary amine, and a nitro group—this molecule serves as a versatile intermediate in organic synthesis. Its structural framework is a valuable scaffold for the construction of more complex molecules, particularly heterocyclic systems with potential applications in medicinal chemistry and materials science. This document delineates its fundamental properties, synthesis, structural characteristics, and safety protocols, offering a holistic resource for professionals in the field.

Part 1: Core Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its core properties are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 210.19 g/mol | [1][2][3][4][5] |

| CAS Number | 2788-74-1 | [2][3][4][6] |

| Appearance | Yellow Crystalline Solid | [1] |

| Melting Point | 239-240 °C | [4] |

| Boiling Point (Predicted) | 399.4 °C | [3] |

| SMILES | CCNC1=C(C=C(C=C1)C(=O)O)--INVALID-LINK--[O-] | [2][3] |

Molecular Structure and Crystallography

The solid-state architecture of this compound has been elucidated by single-crystal X-ray diffraction.[1][7] The compound crystallizes in the triclinic space group P-1.[1][7] Its molecular structure is notable for several key features:

-

Intramolecular Hydrogen Bonding : A significant stabilizing feature is an intramolecular N—H···O hydrogen bond between the amine proton and an oxygen atom of the adjacent nitro group, forming a stable six-membered S(6) ring motif.[1][7]

-

Intermolecular Dimers : In the crystal lattice, molecules are linked by intermolecular O—H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. This interaction forms centrosymmetric dimers, a common structural motif for carboxylic acids.[1][3][7]

-

Conformation : The nitro group is slightly twisted out of the plane of the benzene ring, with a reported dihedral angle of 15.29°.[1]

These structural attributes govern the compound's physical properties, such as its relatively high melting point and its solubility profile. The hydrogen bonding network, in particular, contributes to the stability of the crystal lattice.

Part 2: Synthesis and Purification Workflow

The synthesis of this compound is reliably achieved through the alkaline hydrolysis of its corresponding ethyl ester, ethyl 4-ethylamino-3-nitrobenzoate.[1] This two-step process involves saponification followed by acidic workup to precipitate the desired carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 4-ethylamino-3-nitrobenzoate

This protocol details the laboratory-scale synthesis of the title compound.

Materials:

-

Ethyl 4-ethylamino-3-nitrobenzoate[1]

-

Potassium Hydroxide (KOH)[1]

-

Ethanol (Aqueous)[1]

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)[1]

-

Dichloromethane

-

Ethyl Acetate[1]

Step-by-Step Procedure:

-

Saponification : In a round-bottom flask equipped with a reflux condenser, suspend ethyl 4-ethylamino-3-nitrobenzoate (1.0 eq) and potassium hydroxide (1.0 eq) in aqueous ethanol.[1]

-

Causality: KOH is a strong base that acts as the nucleophile (as OH⁻) to attack the electrophilic carbonyl carbon of the ester, initiating the saponification reaction. Ethanol serves as a co-solvent to ensure miscibility of the organic ester and the aqueous base.

-

-

Reflux : Heat the reaction mixture to reflux and maintain for approximately 3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Causality: Heating accelerates the rate of the hydrolysis reaction, which would be slow at room temperature.

-

-

Solvent Removal : After the reaction is complete, remove the ethanol from the reaction mixture via distillation or a rotary evaporator.[1]

-

Aqueous Workup : Dilute the remaining aqueous residue with water. Perform a liquid-liquid extraction by washing the aqueous layer with dichloromethane to remove any unreacted starting material or non-polar impurities.[1]

-

Causality: At this stage, the product exists as its potassium carboxylate salt, which is soluble in the aqueous phase. The organic wash removes less polar side products.

-

-

Precipitation : Cool the aqueous layer in an ice bath and acidify it with concentrated hydrochloric acid until the pH is strongly acidic.[1] A yellow precipitate of this compound will form.

-

Causality: The addition of a strong acid protonates the carboxylate salt, converting it back to the neutral carboxylic acid. The neutral form is significantly less soluble in water, causing it to precipitate out of the solution.

-

-

Isolation and Purification : Isolate the crude product by vacuum filtration. Wash the solid with cold water to remove residual salts. Recrystallize the crude product from hot ethyl acetate to yield pure, yellow crystals.[1]

-

Causality: Ethyl acetate is an excellent solvent for recrystallization in this case because the product's solubility is significantly higher in hot ethyl acetate than in cold, allowing for the separation from impurities that are either very soluble or insoluble.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Spectroscopic Signature (Predicted)

While raw spectral data is not provided here, the structure of this compound allows for the confident prediction of its key spectroscopic features. This serves as a guide for researchers during characterization.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals: a triplet and a quartet in the aliphatic region for the ethyl group (CH₃ and CH₂), three signals in the aromatic region corresponding to the protons on the benzene ring, a broad singlet for the N-H proton, and a very broad singlet far downfield for the carboxylic acid O-H proton.

-

FT-IR : The infrared spectrum should display characteristic absorption bands. Key vibrations would include a broad O-H stretch (approx. 2500-3300 cm⁻¹) for the carboxylic acid, an N-H stretch (approx. 3300-3500 cm⁻¹), a strong C=O stretch (approx. 1700 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (approx. 1530 and 1350 cm⁻¹).

-

Mass Spectrometry : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 210. Key fragmentation patterns would likely include the loss of a hydroxyl group (-17), a carboxyl group (-45), and cleavage of the ethyl group.

Part 4: Reactivity and Applications

This compound is a stable compound under standard conditions but possesses three distinct functional groups that can participate in a wide range of chemical transformations.

Chemical Reactivity

-

The carboxylic acid group can undergo esterification, conversion to an acid chloride, or serve as a directing group in further aromatic substitutions.

-

The amino group's nucleophilicity is reduced by the electron-withdrawing effects of the adjacent nitro and carboxyl groups, but it can still undergo reactions like acylation.

-

The nitro group can be reduced to an amine, opening pathways to diamino-benzoic acid derivatives, which are valuable precursors for heterocycles like benzimidazoles.

The molecule is reported to be sensitive to hydrogen chloride and ammonium carbonate, which may cause decomposition.[3]

Potential Applications

While specific applications for this exact molecule are not extensively documented in mainstream literature, its structural motifs are found in molecules of significant interest. Derivatives of nitrobenzoic acid are well-established precursors for synthesizing heterocyclic compounds with biological activity.[1][7]

By examining closely related analogues, its potential utility can be inferred:

-

Pharmaceutical Synthesis : The related compound, 4-(Methylamino)-3-nitrobenzoic acid, is a key intermediate in the synthesis of pharmaceuticals such as the antihypertensives Candesartan and Irbesartan.[8] Similarly, 4-(Acetylamino)-3-nitrobenzoic acid is used in developing anti-inflammatory and analgesic drugs.[9] This strongly suggests that this compound is a promising building block for creating novel drug candidates.

-

Dye and Polymer Chemistry : The methyl analogue is also used as an intermediate for azo dyes and as a monomer in polymer synthesis.[8] The title compound could foreseeably find similar use in the materials science sector.

Part 5: Safety and Handling

Appropriate safety measures are critical when handling this compound.

| Hazard Information | GHS Classification |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302 : Harmful if swallowed. H317 : May cause an allergic skin reaction. H412 : Harmful to aquatic life with long lasting effects. |

| Source | [2] |

Handling and Storage:

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11][12][13]

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][12][14]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][14]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[2][11]

Conclusion

This compound is a multifunctional chemical intermediate with well-defined structural and physical properties. Its synthesis is straightforward, and its array of functional groups makes it a valuable precursor for creating diverse and complex molecular targets. With strong potential in pharmaceutical and materials science, rooted in the established applications of its close analogues, this compound represents a key building block for advanced research and development. Adherence to proper safety protocols is essential for its handling and application in any research setting.

References

- 1. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 2788-74-1 | CAA78874 [biosynth.com]

- 4. anaxlab.com [anaxlab.com]

- 5. scbt.com [scbt.com]

- 6. 2788-74-1|this compound|BLD Pharm [bldpharm.com]

- 7. scribd.com [scribd.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. echemi.com [echemi.com]

- 11. capotchem.com [capotchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. cleanchemlab.com [cleanchemlab.com]

solubility of 4-(Ethylamino)-3-nitrobenzoic acid in common lab solvents

An In-Depth Technical Guide Solubility Profiling of 4-(Ethylamino)-3-nitrobenzoic Acid for Pharmaceutical Research and Development

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS No. 2788-74-1), a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and formulation, this document moves beyond a simple data sheet to offer a deep dive into the physicochemical properties influencing its solubility, theoretical predictions based on molecular structure, and rigorous, field-proven experimental protocols for its quantitative measurement. We detail the gold-standard Shake-Flask method for thermodynamic equilibrium solubility and the high-throughput laser nephelometry technique for rapid kinetic solubility assessment. This guide is designed to equip researchers, chemists, and drug development professionals with the necessary tools to accurately characterize and strategically modulate the solubility of this compound.

Introduction: The Central Role of Solubility

In the landscape of drug development, solubility is not merely a physical property; it is a cornerstone of a molecule's potential success. Poor solubility can severely hamper bioavailability, lead to unreliable in vitro assay results, and create significant formulation challenges.[1][2] this compound, with its unique combination of acidic, basic, and aromatic functional groups, presents a compelling case study in solubility science. Its structure suggests a nuanced behavior across different solvent environments, making a thorough understanding of its solubility profile essential for its effective use in synthesis and as a potential scaffold in medicinal chemistry. This guide provides the theoretical grounding and practical methodologies to fully characterize this critical parameter.

Physicochemical Profile and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2788-74-1 | [3][4][5] |

| Molecular Formula | C₉H₁₀N₂O₄ | [3][4][5] |

| Molecular Weight | 210.19 g/mol | [3][4][5] |

| Appearance | Yellow Solid | [3] |

| Melting Point | 239-240 °C | [3] |

| LogP (Octanol-Water) | 1.72 - 2.32 | [4][6] |

| Topological Polar Surface Area | 92.47 Ų | [4] |

| Hydrogen Bond Donors | 2 (from -COOH and -NH) | [4] |

| Hydrogen Bond Acceptors | 4 (from C=O, -OH, and -NO₂) | [4] |

Causality Behind the Properties:

-

LogP (1.72 - 2.32): This positive value indicates a preference for a nonpolar environment (octanol) over a polar one (water), suggesting limited aqueous solubility for the neutral molecule. It points towards a predominantly lipophilic character.

-

Hydrogen Bonding: With two donor and four acceptor sites, the molecule has significant potential for hydrogen bonding.[4] This is a key factor that will promote solubility in polar protic solvents like water, methanol, and ethanol, which can participate in these interactions.[7]

-

Functional Group Analysis:

-

Carboxylic Acid (-COOH): This is an acidic group. In basic solutions (pH > pKa), it will deprotonate to form a highly polar carboxylate salt (-COO⁻), which is expected to dramatically increase aqueous solubility.

-

Ethylamino (-NHCH₂CH₃): This secondary amine is a basic group. In acidic solutions (pH < pKa), it will protonate to form a polar ammonium salt (-NH₂⁺CH₂CH₃), which will also significantly enhance aqueous solubility.

-

Nitro Group (-NO₂) & Aromatic Ring: These components are electron-withdrawing and contribute to the molecule's overall polarity and lipophilicity.

-

This structural analysis leads to a clear hypothesis: the solubility of this compound will be highly pH-dependent and generally favor polar organic solvents. The principle of "like dissolves like" provides a foundational framework for predicting its behavior.[8][9]

Caption: Logical workflow for predicting solubility based on molecular properties.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative solubility data, experimental measurement is required. The Shake-Flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[10] It measures the concentration of a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound.

Self-Validating Protocol: The Shake-Flask Method

This protocol is designed to be self-validating by ensuring equilibrium is truly reached and that only the dissolved compound is measured.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, Ethanol, Methanol, Acetonitrile, DMSO, Hexane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer for concentration analysis

Step-by-Step Methodology:

-

Preparation: Add an excess of solid this compound to a vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure the solution is saturated. A good starting point is ~10 mg of solid per 1 mL of solvent.

-

Causality: Using an excess of solid ensures that the dissolution process reaches its thermodynamic equilibrium, defining the maximum amount of solute the solvent can hold.[10]

-

-

Equilibration: Add a known volume of the chosen solvent to the vial. Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours.

-

Causality: Extended agitation is necessary to overcome the kinetic barriers of dissolution and ensure the system reaches a true thermodynamic equilibrium.[2] A shorter time may result in an underestimation of solubility.

-

-

Phase Separation: After equilibration, allow the vials to rest for at least 1 hour to let the undissolved solid settle.

-

Causality: This step minimizes the amount of solid particulate that needs to be removed by filtration, preventing filter clogging and potential inaccuracies.

-

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean analysis vial.

-

Causality: Filtration is a mandatory step to separate the dissolved solute from any remaining solid particles. Measuring the unfiltered solution would grossly overestimate solubility. The filter pore size (0.22 µm) is standard for removing fine particulates.

-

-

Dilution & Analysis: Prepare a series of dilutions of the saturated filtrate with the appropriate solvent. Analyze the concentration of this compound in the diluted samples using a pre-validated HPLC-UV or UV-Vis method against a standard curve.

-

Causality: A standard curve using known concentrations of the compound provides the basis for accurate quantification. Dilution is often necessary to bring the concentration of the saturated solution into the linear range of the analytical instrument.[11]

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions made. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

High-Throughput Kinetic Solubility Screening

For earlier stages of drug discovery, where speed is more critical than absolute thermodynamic accuracy, laser nephelometry offers a rapid, automated alternative.[12] This method measures kinetic solubility by identifying the point at which a compound precipitates from solution when an organic stock solution is added to an aqueous buffer.[2][13]

Protocol: Kinetic Solubility by Laser Nephelometry

Principle: Laser nephelometry measures the light scattered by suspended particles in a solution.[14] A clear solution has low light scatter, while a solution with precipitate has high light scatter. The transition point is used to estimate solubility.[12][13]

Materials:

-

This compound

-

DMSO (or other suitable organic solvent)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96- or 384-well microplates

-

Automated liquid handler

-

Microplate nephelometer (e.g., BMG NEPHELOstar)

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into the aqueous buffer. This is typically automated to create a gradient of compound concentrations with a constant, low percentage of DMSO (e.g., 1-5%).

-

Causality: Creating a concentration gradient allows for the precise identification of the concentration at which precipitation begins. Keeping the co-solvent (DMSO) percentage constant and low is crucial to minimize its effect on the measured aqueous solubility.[13]

-

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Causality: This allows time for the precipitation process to occur, although it is not long enough to guarantee thermodynamic equilibrium, which is why this is a kinetic measurement.

-

-

Nephelometric Reading: Place the microplate into the laser nephelometer and measure the light scattering (in Nephelometric Turbidity Units, NTU) in each well.

-

Data Analysis: Plot the light scattering units against the compound concentration. The solubility limit is identified as the concentration at which the scattering signal sharply increases above the baseline of the clear solutions.

-

Causality: The sharp inflection point signifies the transition from a true solution to a suspension, marking the kinetic solubility limit under the specific experimental conditions.[13]

-

Trustworthiness: While nephelometry is a screening tool, its results are highly valuable for ranking compounds and flagging potential solubility issues early.[12][15] It is a self-validating system within its context; wells with soluble compound will have low scatter, and wells with precipitate will have high scatter, providing a clear, internally controlled result.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from the closely related analog, 4-(Methylamino)-3-nitrobenzoic acid, provides a strong basis for safe handling procedures.[16][17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, nitrile gloves, and a lab coat.[16][19]

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid contact with skin and eyes.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a multifaceted property governed by its unique molecular structure. Theoretical analysis predicts limited solubility in non-polar solvents and a strong pH-dependent solubility in aqueous media. For definitive characterization, this guide provides two robust, validated protocols. The Shake-Flask method should be employed when precise thermodynamic equilibrium data is required for late-stage development and formulation. For rapid screening and compound prioritization in early discovery, the laser nephelometry method provides an efficient and reliable kinetic assessment. By applying these methodologies, researchers can generate the high-quality, trustworthy data needed to make informed decisions and unlock the full potential of this valuable chemical entity.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. anaxlab.com [anaxlab.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 2788-74-1 | CAA78874 [biosynth.com]

- 6. This compound | CAS#:2788-74-1 | Chemsrc [chemsrc.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rheolution.com [rheolution.com]

- 15. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. cleanchemlab.com [cleanchemlab.com]

- 18. capotchem.com [capotchem.com]

- 19. chemicalbook.com [chemicalbook.com]

Initial Biological Activity Screening of 4-(Ethylamino)-3-nitrobenzoic acid: A Technical Guide

This guide provides a comprehensive framework for the initial biological activity screening of the novel compound 4-(Ethylamino)-3-nitrobenzoic acid. As a derivative of nitrobenzoic acid, a class of compounds known to be precursors for various biologically active heterocyclic molecules, a systematic evaluation of its potential therapeutic properties is warranted.[1] This document outlines a tiered, in-depth screening cascade designed for researchers, scientists, and drug development professionals to elucidate the compound's cytotoxic, antimicrobial, and potential enzyme-inhibiting and anti-platelet aggregation activities.

Introduction: The Rationale for Screening

This compound is a small organic molecule with a chemical structure that suggests potential for biological activity. The presence of a nitro group and an amino group on a benzoic acid scaffold are features found in various pharmacologically active compounds.[2] Notably, the isomeric compound, 4-Amino-3-nitrobenzoic acid, has reported antimicrobial properties and has been identified as a potential inhibitor of the enzyme trans-sialidase.[2] Furthermore, preliminary data suggests that this compound itself may inhibit platelet aggregation.[3] These observations provide a strong impetus for a foundational screening to uncover its broader biological activity profile.

This guide is structured to provide a logical and efficient screening workflow, starting with broad assessments of cytotoxicity and antimicrobial effects, and then progressing to more specific assays based on initial findings and structural alerts.

Tier 1: Foundational Viability and Antimicrobial Screening

The initial tier of screening aims to establish a baseline understanding of the compound's interaction with prokaryotic and eukaryotic cells. This is crucial for determining its general toxicity and potential as an antimicrobial agent.

In Vitro Cytotoxicity Assessment

Before exploring specific therapeutic activities, it is imperative to determine the compound's intrinsic cytotoxicity against mammalian cells. This data is essential for identifying a therapeutic window and for guiding concentration ranges in subsequent cell-based assays. A widely accepted and robust method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[4]

-

Cell Culture:

-

Culture a relevant human cell line, such as HEK293 (for general cytotoxicity) or a cancer cell line like HeLa, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Seed the cells into a 96-well microplate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HEK293 | 48 | To be determined |

| HeLa | 48 | To be determined |

| HEK293 | 72 | To be determined |

| HeLa | 72 | To be determined |

Antimicrobial Activity Screening

Given the antimicrobial potential of the related compound 4-Amino-3-nitrobenzoic acid, a primary screen for antibacterial and antifungal activity is a logical next step.[2] Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[5][6]

-

Microorganism Preparation:

-

Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus fumigatus) in their respective appropriate broth media.

-

Adjust the turbidity of the microbial suspensions to a 0.5 McFarland standard.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the compound in the appropriate broth medium in a 96-well microplate.

-

-

Inoculation:

-

Add the standardized microbial inoculum to each well of the microplate containing the serially diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for yeast, 25°C for molds) for the appropriate duration (e.g., 24 hours for bacteria and yeast, 48-72 hours for molds).[6]

-

-

MIC Determination:

-

Visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | To be determined |

| Escherichia coli | Gram-negative Bacteria | To be determined |

| Candida albicans | Yeast | To be determined |

| Aspergillus fumigatus | Mold | To be determined |

Tier 2: Mechanistic and Targeted Screening

Based on the initial findings and the structural characteristics of this compound, the second tier of screening focuses on more specific biological activities.

Enzyme Inhibition Assays

The potential for enzyme inhibition is a key area of investigation, supported by the known activity of its isomer against trans-sialidase.[2] A general enzymatic assay can be adapted to screen for inhibition of a relevant enzyme class, such as proteases or kinases, which are common drug targets.[7][8]

-

Reagent Preparation:

-

Prepare a buffer solution appropriate for the chosen enzyme's activity.

-

Prepare a stock solution of the enzyme and its specific substrate.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Set up control wells (100% activity with enzyme and solvent, no inhibitor) and blank wells (buffer and substrate, no enzyme).

-

Add the test compound at various concentrations to the experimental wells.

-

Add the enzyme solution to all wells except the blank wells and incubate for a short period to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.

-

Immediately place the plate in a microplate reader set to the appropriate wavelength for detecting the product formation (e.g., colorimetric or fluorescent).

-

Measure the reaction kinetics over a set period.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance/fluorescence vs. time curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

-

| Enzyme Target | Substrate | IC50 (µM) |

| To be selected | To be selected | To be determined |

Anti-Platelet Aggregation Assay

Given the preliminary indication of anti-platelet aggregation activity, a direct in vitro assessment is crucial.[3] This can be performed using a platelet aggregometer, which measures the change in light transmission through a platelet-rich plasma (PRP) suspension as platelets aggregate.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from a healthy volunteer into a tube containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to separate the PRP.

-

Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed.

-

-

Assay Procedure:

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm the PRP samples to 37°C.

-

Add a known concentration of this compound or vehicle control to the PRP and incubate for a few minutes.

-

Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or collagen.

-

Measure the change in light transmittance for several minutes using a platelet aggregometer, with PPP as the 100% aggregation reference.

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation for each condition.

-

Determine the inhibitory effect of the compound at different concentrations.

-

| Agonist | Compound Concentration (µM) | % Inhibition of Aggregation |

| ADP | Concentration 1 | To be determined |

| ADP | Concentration 2 | To be determined |

| Collagen | Concentration 1 | To be determined |

| Collagen | Concentration 2 | To be determined |

Visualizing the Screening Workflow

A clear understanding of the experimental flow is essential for efficient execution.

Caption: Tiered screening workflow for this compound.

Conclusion and Future Directions

The proposed screening cascade provides a robust and logical pathway for the initial biological characterization of this compound. The results from these assays will generate a foundational dataset that will either highlight promising therapeutic potential or indicate a lack of significant biological activity. Positive "hits" from this initial screen will necessitate further investigation, including more extensive profiling against a wider range of cell lines and microbial strains, determination of the mechanism of action for any observed enzyme inhibition, and in vivo studies to assess efficacy and safety. This structured approach ensures that resources are directed efficiently toward the most promising avenues of investigation in the drug discovery process.

References

- 1. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 2788-74-1 | CAA78874 [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

- 7. blog.biobide.com [blog.biobide.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

A Technical Guide to the Spectroscopic Profile of 4-(Ethylamino)-3-nitrobenzoic Acid

Introduction

4-(Ethylamino)-3-nitrobenzoic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a benzoic acid moiety, a secondary amine, and a nitro group, provides a versatile scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and further chemical transformations.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The interpretations are grounded in the fundamental principles of spectroscopy and comparative analysis with structurally related molecules.[3][4]

Molecular Structure and Key Features

The molecular structure of this compound (C₉H₁₀N₂O₄, Molar Mass: 210.19 g/mol ) is presented below.[5][6] Key structural features that dictate its spectroscopic behavior include the aromatic ring, the carboxylic acid group, the secondary ethylamino group, and the electron-withdrawing nitro group. X-ray crystallography studies have confirmed an intramolecular N—H⋯O hydrogen bond, which influences the conformation and electronic environment of the molecule.[2][7]

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent groups. The interpretation of these bands is based on established correlation tables and comparison with similar aromatic nitro compounds.[8][9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A small amount of the solid sample is placed directly on the diamond crystal of an ATR accessory.[4] The spectrum is typically recorded over a range of 4000-650 cm⁻¹ with a spectral resolution of 4 cm⁻¹ and an accumulation of 32 scans to ensure a high signal-to-noise ratio.[11]

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Causality |

| ~3350-3310 | Medium, Sharp | N-H Stretch | Characteristic of a secondary aromatic amine. The position is influenced by intramolecular hydrogen bonding with the adjacent nitro group.[8][12] |

| ~3100-2500 | Broad | O-H Stretch (Carboxylic Acid) | The broadness is due to intermolecular hydrogen bonding between carboxylic acid dimers. |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Typical for C-H bonds on a benzene ring. |

| ~2980-2850 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the CH₃ and CH₂ groups of the ethyl substituent. |

| ~1700-1680 | Strong, Sharp | C=O Stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid, potentially shifted to a lower frequency due to conjugation with the aromatic ring and hydrogen bonding.[11] |

| ~1620-1600 | Medium | N-H Bend | Bending vibration of the secondary amine.[8] |

| ~1580, ~1475 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~1530-1500 | Strong | Asymmetric NO₂ Stretch | One of the two characteristic strong absorptions for a nitro group.[9][10] |

| ~1350-1330 | Strong | Symmetric NO₂ Stretch | The second characteristic strong absorption for a nitro group.[9][10] |

| ~1300-1200 | Strong | C-O Stretch (Carboxylic Acid) | Stretching vibration of the carbon-oxygen single bond of the carboxylic acid. |

| ~1280-1250 | Strong | Aromatic C-N Stretch | Characteristic stretching vibration for an aromatic amine.[8] |

| ~920 | Broad, Medium | O-H Bend (out-of-plane) | Characteristic of hydrogen-bonded carboxylic acid dimers. |

Visualization of Key IR Vibrational Modes

Caption: Key IR vibrational modes for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The sample is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL.[13] Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.[14] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[14]

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |

| ~13.0 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift. |

| ~8.5 | Doublet | 1H | H-2 | This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be significantly deshielded and shifted downfield. It will be split by H-6. |

| ~8.2 | Doublet of Doublets | 1H | H-6 | This proton is ortho to the carboxylic acid group and meta to the nitro group. It will be split by both H-5 and H-2. |

| ~7.0 | Doublet | 1H | H-5 | This proton is ortho to the electron-donating ethylamino group, which shields it, causing an upfield shift compared to the other aromatic protons. It will be split by H-6. |

| ~3.4 | Quartet | 2H | -CH₂- | The methylene protons of the ethyl group are adjacent to the nitrogen atom. They will be split into a quartet by the neighboring methyl protons. |

| ~1.2 | Triplet | 3H | -CH₃ | The methyl protons of the ethyl group will be split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |

| ~167 | C=O | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |

| ~150 | C-4 | This carbon is directly attached to the nitrogen of the electron-donating amino group, causing a significant downfield shift. |

| ~140 | C-3 | The carbon atom bearing the electron-withdrawing nitro group is expected to be deshielded. |

| ~135 | C-2 | This carbon is adjacent to the nitro group and will be deshielded. |

| ~130 | C-6 | Aromatic carbon. |

| ~120 | C-1 | The carbon attached to the carboxylic acid group. |

| ~115 | C-5 | This carbon is shielded by the ortho amino group. |

| ~45 | -CH₂- | The methylene carbon of the ethyl group. |

| ~14 | -CH₃ | The methyl carbon of the ethyl group. |

Visualization of ¹H NMR Assignments

Caption: Predicted ¹H NMR chemical shifts for this compound.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For nitrobenzoic acids, electrospray ionization (ESI) in negative ion mode is often employed.[15][16]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

The sample is dissolved in a suitable solvent like methanol or acetonitrile and injected into a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.[16] Data is collected in negative ion mode.

Predicted Mass Spectral Data (ESI Negative Ion Mode)

| m/z | Ion | Rationale and Causality |

| 209.05 | [M-H]⁻ | The deprotonated molecule, representing the molecular ion. This is typically the base peak in ESI negative mode for carboxylic acids.[16] |

| 163.06 | [M-H-NO₂]⁻ | Loss of the nitro group (46 Da) from the molecular ion. |

| 165.07 | [M-H-CO₂]⁻ | Decarboxylation, the loss of carbon dioxide (44 Da), is a common fragmentation pathway for benzoic acids.[15] |

Visualization of Mass Spectrometry Fragmentation Pathway

Caption: Predicted ESI(-) mass spectrometry fragmentation of this compound.

Conclusion